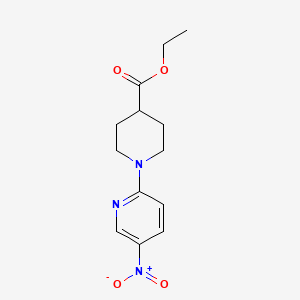

Ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate

説明

Ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate (CAS: 300804-00-6) is a piperidine derivative functionalized with a 5-nitro-substituted pyridinyl group and an ethyl ester at the 4-position. This compound is widely used as a synthetic intermediate in medicinal chemistry, particularly in the development of antiviral, antibacterial, and antimycobacterial agents . Its nitro group confers strong electron-withdrawing properties, influencing both reactivity and interactions with biological targets. Commercial availability in purities up to 99% (e.g., from ChemBridge Corporation and AOKBIO) highlights its utility in high-throughput drug discovery .

特性

IUPAC Name |

ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c1-2-20-13(17)10-5-7-15(8-6-10)12-4-3-11(9-14-12)16(18)19/h3-4,9-10H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIZUWLPEUPULM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372646 | |

| Record name | Ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300804-00-6 | |

| Record name | Ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate typically involves the following steps:

Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the pyridine ring.

Formation of Piperidine Derivative: The nitrated pyridine is then reacted with piperidine to form the corresponding piperidine derivative.

Esterification: The final step involves the esterification of the piperidine derivative with ethyl chloroformate to yield Ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

Ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: Ethyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid.

科学的研究の応用

Ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of Ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key Insights :

Reactivity Trends :

生物活性

Ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate features a piperidine ring substituted with a nitropyridine moiety and an ethyl ester group. The structural formula is represented as follows:

Antimicrobial Activity

Research has indicated that Ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate exhibits antimicrobial properties . A study highlighted its effectiveness against various bacterial strains, suggesting that the nitro group plays a crucial role in its activity by undergoing reduction to form reactive intermediates that can damage bacterial cell structures .

Anticancer Properties

The compound has been investigated for its anticancer potential . In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The mechanism appears to involve the modulation of cellular pathways associated with cell survival and proliferation .

The biological activity of Ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial resistance.

- Cellular Interaction : The nitro group can be reduced within biological systems, leading to the formation of reactive species that interact with cellular components, disrupting normal function .

Study on Antiviral Activity

In a recent study evaluating various piperidine derivatives, Ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate was shown to possess antiviral activity against human coronavirus 229E. The compound demonstrated micromolar activity, indicating potential as a therapeutic agent against viral infections .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the piperidine ring and the nitropyridine moiety significantly influence the biological activity of the compound. For instance, substituents at specific positions on the piperidine ring improved cytotoxicity against cancer cells .

Data Summary Table

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | Reduction of nitro group leading to reactive intermediates |

| Anticancer | Induces apoptosis in cancer cell lines | Modulation of survival pathways |

| Antiviral | Micromolar activity against HCoV-229E | Inhibition of viral replication |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate, and how can reaction parameters be optimized?

- Methodological Answer : A two-step approach is often utilized:

N-Alkylation : React ethyl piperidine-4-carboxylate with 2-chloro-5-nitropyridine in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Excess pyridine derivative (1.2–1.5 equiv) improves yield .

Workup : Purify via column chromatography (silica gel, 3:7 EtOAc/hexane) to isolate the product. Monitoring by TLC (Rf ~0.4 in 1:1 EtOAc/hexane) ensures minimal byproducts. Yield optimization requires strict anhydrous conditions and inert atmosphere to prevent hydrolysis of the ester group .

Q. Which spectroscopic techniques are critical for characterizing Ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate, and what key spectral signatures confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : The nitropyridine ring protons appear as doublets at δ 8.6–9.0 ppm (J = 6–8 Hz), while the piperidine CH₂ groups resonate between δ 2.5–4.0 ppm. The ester carbonyl (C=O) is observed at ~170 ppm in ¹³C NMR .

- HRMS : Expect [M+H]+ at m/z 295.1064 (C₁₃H₁₅N₃O₄⁺). Fragmentation peaks (e.g., m/z 248.0921 from nitro group loss) validate the scaffold .

- IR : Strong stretches at ~1530 cm⁻¹ (NO₂ asymmetric) and ~1350 cm⁻¹ (symmetric) confirm nitropyridine functionality .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of Ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate, particularly regarding nitro group orientation?

- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) is used to determine torsion angles between the nitro group and piperidine ring.

- Refinement : SHELXL refines anisotropic displacement parameters to detect disorder. Hydrogen bonding analysis (e.g., Etter’s graph set theory) identifies interactions (e.g., C–H···O) that stabilize specific conformers. For example, a bifurcated hydrogen bond (R₂²(8) motif) between the nitro O and piperidine CH₂ may lock the nitro group in a planar orientation .

- Validation : ADDSYM checks for missed symmetry, while PLATON validates Hirshfeld surfaces to ensure no overinterpretation of weak interactions .

Q. What experimental strategies mitigate byproduct formation during the coupling of 5-nitropyridine derivatives with piperidine esters?

- Methodological Answer :

- Coupling Agents : Use EDC/HOBt (1.2 equiv) in DCM at 0–5°C to suppress racemization. DIEA (2.5 equiv) maintains pH for efficient activation .

- Byproduct Control : Monitor reaction progress via LC-MS to detect dimers (e.g., m/z 590.2128 for [2M+H]+). Silica gel chromatography with gradient elution (5→40% EtOAc/hexane) separates the target compound from dimers .

- Solvent Effects : Avoid THF (prone to peroxide formation) and use anhydrous DMF to minimize ester hydrolysis .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points or spectral data for Ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate across studies?

- Methodological Answer :

- Purity Assessment : Compare DSC thermograms (melting onset vs. peak) to identify polymorphic variations. Recrystallize from EtOH/water (7:3) to obtain a single crystalline form .

- Spectral Validation : Cross-reference NMR shifts with computed spectra (DFT/B3LYP/6-31G**) to distinguish solvent effects (e.g., DMSO vs. CDCl₃) from structural anomalies .

- Batch Analysis : Use HPLC (C18 column, 0.1% TFA in MeCN/H₂O) to quantify impurities. Contaminants >0.5% may alter melting points .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。